molecular formula C15H11F2NO B5763829 N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide

N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide

Cat. No. B5763829
M. Wt: 259.25 g/mol
InChI Key: VWDCVWNDQFDFKU-JXMROGBWSA-N
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Description

N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide, also known as FPA, is a chemical compound that has attracted a lot of attention in scientific research due to its potential therapeutic applications. FPA belongs to the class of acrylamide derivatives and has been found to exhibit promising results in various studies related to cancer treatment, neurodegenerative disorders, and inflammation.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer progression and neurodegeneration. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer invasion and metastasis. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to exhibit a number of biochemical and physiological effects. In vitro studies have shown that N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits the activity of MMPs. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for research purposes. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has also been found to exhibit low toxicity, which is desirable for therapeutic applications. However, one of the limitations of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide. One area of interest is the development of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide-based drugs for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide in vivo. Additionally, more research is needed to investigate the potential use of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide in the treatment of other diseases such as inflammation and neurodegenerative disorders. Finally, the development of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide analogs with improved solubility and bioavailability is an area of ongoing research.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 2-fluoroaniline and 4-fluorocinnamic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions and yields N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide as a white crystalline solid.

Scientific Research Applications

N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential application in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer therapy.
In addition to cancer treatment, N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.

properties

IUPAC Name

(E)-N-(2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO/c16-12-8-5-11(6-9-12)7-10-15(19)18-14-4-2-1-3-13(14)17/h1-10H,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDCVWNDQFDFKU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide

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